(E)-3-(2-cyanophenyl)-N-methoxy-N-methylacrylamide
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Overview
Description
(E)-3-(2-cyanophenyl)-N-methoxy-N-methylacrylamide is an organic compound with a unique structure that includes a cyanophenyl group and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-cyanophenyl)-N-methoxy-N-methylacrylamide typically involves the reaction of 2-cyanobenzaldehyde with N-methoxy-N-methylamine in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired acrylamide compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-cyanophenyl)-N-methoxy-N-methylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The acrylamide moiety can participate in nucleophilic substitution reactions, where nucleophiles replace the methoxy or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted acrylamides.
Scientific Research Applications
(E)-3-(2-cyanophenyl)-N-methoxy-N-methylacrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-cyanophenyl)-N-methoxy-N-methylacrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins, leading to downstream effects.
Comparison with Similar Compounds
Similar Compounds
Quinazoline Derivatives: These compounds share structural similarities and have been studied for their biological activities, including anti-cancer properties.
Pyrrolidinyl Urea Compounds: These compounds are known for their kinase inhibitory activities and have therapeutic potential.
Uniqueness
(E)-3-(2-cyanophenyl)-N-methoxy-N-methylacrylamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
(E)-3-(2-cyanophenyl)-N-methoxy-N-methylprop-2-enamide |
InChI |
InChI=1S/C12H12N2O2/c1-14(16-2)12(15)8-7-10-5-3-4-6-11(10)9-13/h3-8H,1-2H3/b8-7+ |
InChI Key |
QLFKWZNEYNXUIJ-BQYQJAHWSA-N |
Isomeric SMILES |
CN(C(=O)/C=C/C1=CC=CC=C1C#N)OC |
Canonical SMILES |
CN(C(=O)C=CC1=CC=CC=C1C#N)OC |
Origin of Product |
United States |
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